molecular formula C14H13ClN6 B11076960 (2-Chloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine

(2-Chloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine

Cat. No.: B11076960
M. Wt: 300.74 g/mol
InChI Key: UOHFHWFENLCTCJ-CAOOACKPSA-N
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Description

(2-Chloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both triazole and pyrazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine typically involves the condensation of 2-chlorobenzaldehyde with 3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-amine. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The chloro group in the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

  • Oxidized derivatives of the pyrazole ring.
  • Reduced amine derivatives.
  • Substituted benzylidene derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole and pyrazole rings are known to interact with various biological targets, making it a candidate for drug development.

Medicine: The compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to inhibit specific enzymes makes it a potential therapeutic agent for treating infections.

Industry: In the agricultural sector, the compound is investigated for its potential use as a pesticide or herbicide. Its chemical stability and reactivity make it suitable for various industrial applications, including the development of new materials.

Mechanism of Action

The mechanism of action of (2-Chloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biological pathways, resulting in the compound’s antimicrobial or antifungal effects.

Comparison with Similar Compounds

  • (2-Chloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine
  • This compound
  • This compound

Uniqueness: The presence of both triazole and pyrazole rings in this compound distinguishes it from other similar compounds. This unique combination of rings contributes to its distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13ClN6

Molecular Weight

300.74 g/mol

IUPAC Name

(E)-1-(2-chlorophenyl)-N-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C14H13ClN6/c1-10-7-11(2)21(19-10)14-18-16-9-20(14)17-8-12-5-3-4-6-13(12)15/h3-9H,1-2H3/b17-8+

InChI Key

UOHFHWFENLCTCJ-CAOOACKPSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NN=CN2/N=C/C3=CC=CC=C3Cl)C

Canonical SMILES

CC1=CC(=NN1C2=NN=CN2N=CC3=CC=CC=C3Cl)C

Origin of Product

United States

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